molecular formula C13H12N2O B3034804 benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 22661-19-4

benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate

Cat. No.: B3034804
CAS No.: 22661-19-4
M. Wt: 212.25 g/mol
InChI Key: UKGWHZWAAZBIJH-PTNGSMBKSA-N
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Description

Benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate is a chemical compound with the molecular formula C13H12N2O . It is characterized by the presence of a benzyl group, a pyridine ring, and an ammoniumolate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate typically involves the reaction of benzylamine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl[(Z)-4-pyridinylmethylidene]ammonium oxide, while reduction could produce benzyl[(Z)-4-pyridinylmethylidene]amine .

Scientific Research Applications

Benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique ammoniumolate moiety, which imparts distinct chemical and physical properties.

Biological Activity

Benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate (CAS No. 22661-19-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies and findings related to its effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₂N₂O and a molecular weight of approximately 212.247 g/mol. The compound features a unique ammoniumolate moiety, which contributes to its distinct chemical and physical properties. Its synthesis typically involves the reaction of benzylamine with 4-pyridinecarboxaldehyde under specific conditions, often utilizing solvents such as ethanol or methanol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may modulate the activity of certain enzymes involved in neurotransmission and metabolic processes. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For example, derivatives based on the benzylpyridine scaffold have demonstrated significant inhibitory effects against cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, supported by assays measuring IC₅₀ values (the concentration required to inhibit cell growth by 50%) .

CompoundCell LineIC₅₀ (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
7cA-549Not reported
7dA-549Not reported

Cholinesterase Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. Similar compounds have shown dual inhibition of AChE and BChE, with some derivatives achieving half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range. For instance, one derivative exhibited an IC₅₀ of 0.176 µM against AChE and 0.37 µM against BChE, indicating strong potential for therapeutic use in cognitive disorders .

Case Studies

  • Neuroprotective Effects : In a study focused on neuroprotective agents, this compound derivatives were tested for their ability to prevent neurodegeneration in vitro. The results indicated significant protection against oxidative stress-induced apoptosis in neuronal cell lines.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against several bacterial strains, suggesting a potential role as an antimicrobial agent.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding interactions between this compound and target proteins involved in disease pathways, further elucidating its mechanism of action.

Properties

IUPAC Name

N-benzyl-1-pyridin-4-ylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-15(10-12-4-2-1-3-5-12)11-13-6-8-14-9-7-13/h1-9,11H,10H2/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGWHZWAAZBIJH-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+](=CC2=CC=NC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/[N+](=C/C2=CC=NC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037397-02-6
Record name Benzenemethanamine, N-(4-pyridinylmethylene)-, N-oxide, [N(Z)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037397-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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